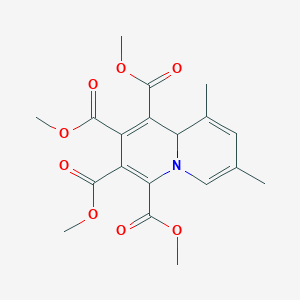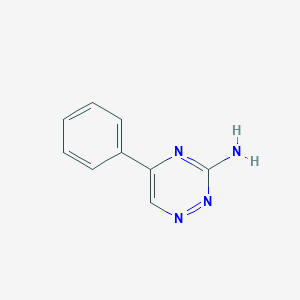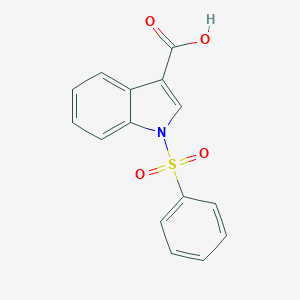![molecular formula C19H22N2O5 B184872 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide CAS No. 5837-83-2](/img/structure/B184872.png)
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide, also known as TPNPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist of retinoic acid receptor-related orphan receptor gamma (RORγ), a transcription factor that plays a crucial role in the regulation of immune cell differentiation and function.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to have potential applications in the field of immunology, particularly in the study of Th17 cells. Th17 cells are a subset of T helper cells that play a crucial role in the immune response against extracellular pathogens. RORγ is a key transcription factor in the differentiation of Th17 cells, and this compound has been shown to selectively activate RORγ, leading to the induction of Th17 cell differentiation. This makes this compound a valuable tool for studying the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer.
Mecanismo De Acción
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide selectively binds to and activates RORγ, leading to the induction of Th17 cell differentiation. RORγ is a member of the nuclear receptor superfamily of transcription factors and functions as a ligand-dependent transcriptional activator. Upon binding to this compound, RORγ undergoes a conformational change that allows it to recruit coactivator proteins and bind to specific DNA sequences, resulting in the upregulation of target genes involved in Th17 cell differentiation.
Biochemical and Physiological Effects
This compound has been shown to induce the differentiation of Th17 cells both in vitro and in vivo. In addition, this compound has been shown to promote the production of proinflammatory cytokines, such as IL-17 and IL-22, by Th17 cells. These effects are mediated by the activation of RORγ and the upregulation of target genes involved in Th17 cell differentiation and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide in lab experiments is its selectivity for RORγ. This allows for the specific activation of Th17 cell differentiation without affecting other immune cell subsets. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of this compound for each experimental system.
Direcciones Futuras
There are several future directions for the study of 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide and its applications in immunology. One direction is the investigation of the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer. Another direction is the development of more potent and selective RORγ agonists that can be used as therapeutic agents. Finally, the use of this compound in combination with other immunomodulatory agents may provide new insights into the regulation of immune cell function and the development of novel immunotherapies.
Métodos De Síntesis
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield the amide intermediate. Finally, the amide intermediate is treated with propanoyl chloride in the presence of triethylamine to form this compound.
Propiedades
Número CAS |
5837-83-2 |
|---|---|
Fórmula molecular |
C19H22N2O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-5-17(22)20-13-6-8-14(9-7-13)21-19(23)12-10-15(24-2)18(26-4)16(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
BZRVHKFQARWKPD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)


![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)




![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)